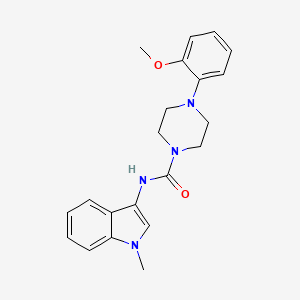

4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide, also known as MEOP or MEO-Piperazine, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has a molecular formula of C21H25N3O2. In

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonism and Selectivity

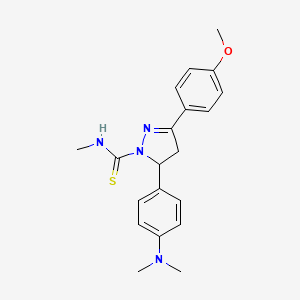

Research has identified compounds structurally related to 4-(2-methoxyphenyl)-N-(1-methyl-1H-indol-3-yl)piperazine-1-carboxamide as potential pharmacological tools in studying mood disorders due to their selectivity and potency as 5-HT(1A) agonists. Heinrich et al. (2004) discuss the synthesis of 1-[4-(indol-3-yl)butyl]-4-arylpiperazines, indicating that specific substituents enhance serotonergic 5-HT(1A) affinity, crucial for developing mood disorder therapeutics. These findings underscore the importance of structural elements in achieving receptor specificity and the potential of these compounds in neuropharmacological research (Heinrich, Böttcher, Bartoszyk, Greiner, Seyfried, & van Amsterdam, 2004).

Antimicrobial and Antiviral Properties

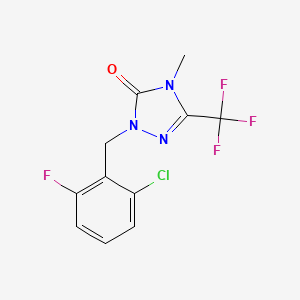

Compounds bearing similarity to this compound also exhibit promising antimicrobial and antiviral properties. For instance, Bektaş et al. (2007) synthesized novel triazole derivatives, revealing moderate to good antimicrobial activities against various microorganisms. This suggests the potential of such compounds in the development of new antimicrobial agents, highlighting the significance of chemical structure in determining biological activity (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

PET Radioligands for Neuroreceptor Imaging

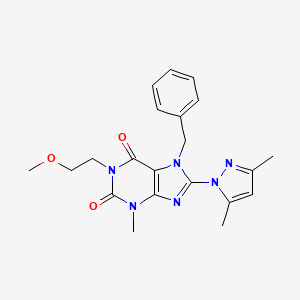

In neuroimaging, derivatives of this compound are explored as potential PET radioligands. Gao et al. (2008) discussed the synthesis of carbon-11-labeled carboxamide derivatives targeting dopamine D3 receptors, indicating their utility in positron emission tomography (PET) to study neurological disorders. This research underscores the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Gao, Wang, Hutchins, & Zheng, 2008).

Analgesic and Anti-Inflammatory Effects

Furthermore, structural analogs of this compound have been investigated for their analgesic and anti-inflammatory properties. Okunrobo and Usifoh (2006) explored phthaloylimidoalkyl derivatives, demonstrating significant inhibition of inflammation and pain in animal models. This area of research opens pathways for the development of new therapeutic agents in pain management and inflammation treatment (Okunrobo & Usifoh, 2006).

Eigenschaften

IUPAC Name |

4-(2-methoxyphenyl)-N-(1-methylindol-3-yl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c1-23-15-17(16-7-3-4-8-18(16)23)22-21(26)25-13-11-24(12-14-25)19-9-5-6-10-20(19)27-2/h3-10,15H,11-14H2,1-2H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYNTUHLSGESP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2683683.png)

![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)

![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2683691.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)

![3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B2683700.png)